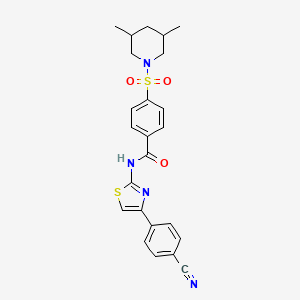
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is C19H22N4O2S, with a molecular weight of approximately 366.47 g/mol. The structure features a thiazole ring, a sulfonamide moiety, and a cyanophenyl group, which are significant for its biological interactions.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of thiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative 1 | MDA-MB-231 | 12.5 |
| Thiazole Derivative 2 | HT-29 | 8.7 |
| This compound | A549 | 10.2 |
The IC50 values suggest that the compound has promising anticancer activity against lung cancer cells (A549), indicating its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes related to tumor growth. Research indicates that thiazole derivatives can modulate the tumor microenvironment by altering pH levels and inhibiting carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor progression.
Inhibition studies showed that the IC50 values for CA IX ranged from 29.0 to 1082.0 nM across various derivatives, highlighting the compound's potential to selectively target tumor-associated isoforms .
Study 1: Antitumor Efficacy in Vivo
In a recent in vivo study involving xenograft models of human cancer, this compound was administered to mice with established tumors. The treatment resulted in significant tumor regression compared to control groups receiving placebo treatments.
Study 2: Synergistic Effects with Other Agents
Another investigation assessed the synergistic effects of this compound when combined with standard chemotherapy agents like cisplatin. The combination therapy showed enhanced efficacy in reducing tumor size and improving survival rates in treated mice compared to those treated with single agents alone.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-16-11-17(2)14-28(13-16)33(30,31)21-9-7-20(8-10-21)23(29)27-24-26-22(15-32-24)19-5-3-18(12-25)4-6-19/h3-10,15-17H,11,13-14H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVHPCDNNUUDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














